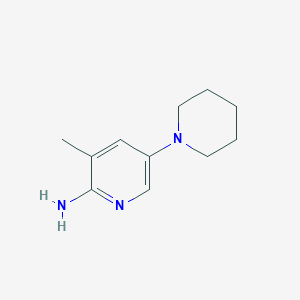![molecular formula C8H8N2O3 B13206848 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-carboxylic acid](/img/structure/B13206848.png)
5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-carboxylic acid: is a heterocyclic compound that features a fused pyrano and pyrimidine ring system. This compound is of significant interest due to its potential biological and pharmacological activities. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-carboxylic acid typically involves multicomponent reactions. One common method is the condensation of 7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-5-one, malononitrile, and aromatic aldehydes in the presence of an organo-base catalyst such as N,N-diisopropylethylamine . This reaction proceeds efficiently under mild conditions, leading to high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions, optimized for large-scale synthesis. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can enhance the sustainability and efficiency of the production process .
化学反応の分析
Types of Reactions
5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
科学的研究の応用
5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial, antiviral, and anticancer activities, making it a subject of interest in biological studies.
Medicine: Due to its pharmacological properties, it is investigated for the development of new therapeutic agents for diseases such as cancer and infectious diseases.
Industry: The compound can be used in the development of agrochemicals and photoactive materials
作用機序
The mechanism of action of 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrimidine core and exhibits comparable biological activities.
Pyrano[2,3-d]pyrimidine: Another related compound with a fused pyrano and pyrimidine ring system, known for its diverse pharmacological properties.
Uniqueness
5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-carboxylic acid is unique due to its specific ring fusion and the presence of a carboxylic acid group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold for the development of new compounds with potential therapeutic applications .
特性
分子式 |
C8H8N2O3 |
|---|---|
分子量 |
180.16 g/mol |
IUPAC名 |
7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C8H8N2O3/c11-8(12)7-9-3-5-4-13-2-1-6(5)10-7/h3H,1-2,4H2,(H,11,12) |
InChIキー |
KZYZOLXPAURCEF-UHFFFAOYSA-N |
正規SMILES |
C1COCC2=CN=C(N=C21)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




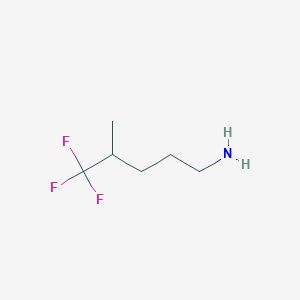
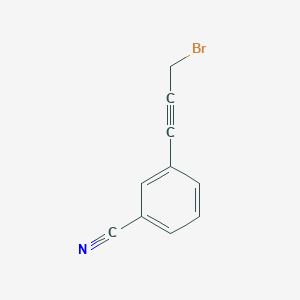
![6-(Bromomethyl)-1-methyl-5-oxaspiro[2.4]heptane](/img/structure/B13206800.png)
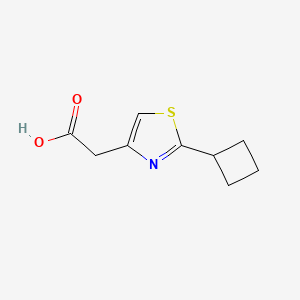

![Ethyl 2-[3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate](/img/structure/B13206813.png)
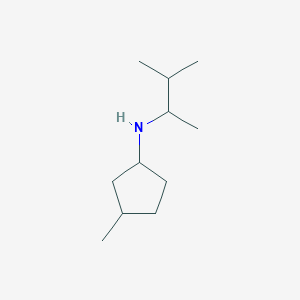
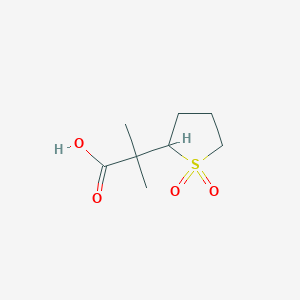
![2-[2-(3-Bromothiophen-2-yl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B13206829.png)
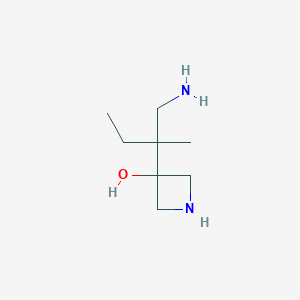
![4-Oxo-2-(pyridin-3-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13206834.png)
